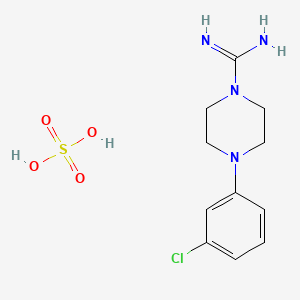![molecular formula C17H20ClNO B3102399 [2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride CAS No. 1417568-37-6](/img/structure/B3102399.png)
[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride” is a chemical compound with the CAS Number: 1417568-37-6 . It is a promising compound that has gained interest in scientific research.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 289.8. It is typically stored at temperatures between 28 C .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Novel biphenyl derivatives have been synthesized, demonstrating potential antimicrobial activities, which could indicate the use of similar structures in developing antimicrobial agents (Abubshait et al., 2011).
- A study on the synthesis of 2-Hydroxy-3-(Methylcyclohexenyl-Isopropyl)-5-Methylbenzylaminoethylnonyl Imidazolines highlighted their application as thermostabilizers to polypropylene, suggesting potential use in material science and polymer stabilization (Aghamali̇yev et al., 2018).
Drug Design and Pharmacology
- Research into the synthesis and reactions of cyclopropyl and cyclobutyl amine derivatives, including their hydrochloride forms, provides a basis for exploring the use of these compounds in drug design and synthesis (Kozhushkov et al., 2010).
- Chitosan hydrogels cross-linked with specific amines demonstrated pH- and thermo-responsive swelling behavior, indicating their potential application in drug delivery systems (Karimi et al., 2018).
Material Science and Engineering
- The development of novel amines and their application in the stabilization of polymers suggests potential research applications in enhancing the durability and thermal stability of materials (Aly & El-Mohdy, 2015).
Safety and Hazards
properties
IUPAC Name |
1-cyclopropyl-2-(4-phenylphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c18-17(15-6-7-15)12-19-16-10-8-14(9-11-16)13-4-2-1-3-5-13;/h1-5,8-11,15,17H,6-7,12,18H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNALJPSGCMMKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(COC2=CC=C(C=C2)C3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102338.png)

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3102354.png)
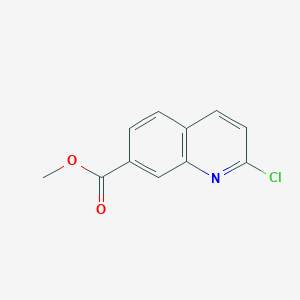
![8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride](/img/structure/B3102370.png)
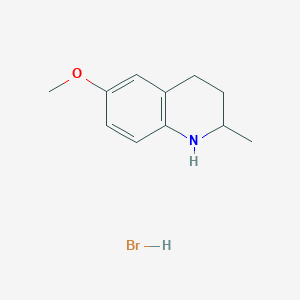
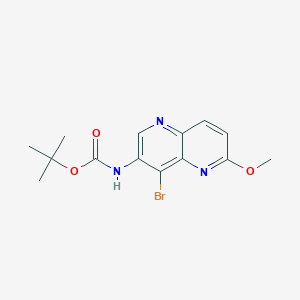
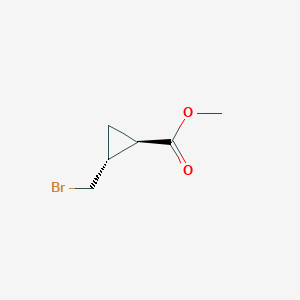
![2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine](/img/structure/B3102400.png)
